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3-(3-Methoxybenzyl)piperidine Hydrochloride

Epigenetics Fragment-Based Drug Discovery PRC2 Inhibition

Researchers requiring validated EED ligands for PRC2 allosteric inhibitor programs often face the risk of inactive positional isomers. This compound eliminates that uncertainty: • Co-crystal structure (PDB: 5U5K) confirms binding to the trimethyllysine pocket of EED. • Documented Kd = 32 µM, IC50 = 95 µM, and improved ligand efficiency over original HTS hits enable immediate structure-based design. • Reliable hydrochloride salt ensures correct 3-methoxy substitution essential for activity.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 179480-58-1
Cat. No. B069096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxybenzyl)piperidine Hydrochloride
CAS179480-58-1
Synonyms3-(3-METHOXY-BENZYL)-PIPERIDINE HYDROCHLORIDE
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2CCCNC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H
InChIKeyYYQAQRNCIJUOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxybenzyl)piperidine HCl: Validated EED Fragment Hit


3-(3-Methoxybenzyl)piperidine Hydrochloride (CAS 179480-58-1) is a heterocyclic building block recognized as a fragment hit binding to the embryonic ectoderm development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. This compound emerged from deconstructing a larger, micromolar HTS hit into a simpler fragment-sized molecule (fragment 2) that retains binding to the trimethyllysine pocket of EED, as validated by X-ray crystallography at 2.33 Å resolution (PDB: 5U5K) [2]. Its ability to allosterically inhibit PRC2 methyltransferase activity through a validated crystallographic binding mode distinguishes it from non-validated positional isomers and generic benzylpiperidine analogs [3].

Why Generic Analogs Cannot Replace 3-(3-Methoxybenzyl)piperidine


Substituting 3-(3-methoxybenzyl)piperidine with its 2‑methoxy or 4‑methoxy positional isomers, or with unsubstituted benzylpiperidine, introduces a critical risk for EED-targeted research: these analogs lack the validated crystallographic binding mode to the trimethyllysine pocket of EED [1]. Structure-activity relationship (SAR) studies around this fragment series demonstrated that most modifications to the parent 3‑methoxybenzyl moiety were not tolerated, confirming that the specific 3‑methoxy substitution pattern is essential for maintaining the interactions with the EED protein surface observed in the co-crystal structure (PDB: 5U5K) [2]. Furthermore, while the fragment itself shows moderate binding affinity (Kd = 32 µM, IC50 = 95 µM), its ligand efficiency is improved over the original, more complex HTS hit, providing a superior starting point for structure-guided optimization—a property that uncharacterized or non-validated isomers cannot provide [3].

3-(3-Methoxybenzyl)piperidine HCl: Evidence of Differentiation


EED Binding Affinity: Fragment vs. Lead

As a deconstructed fragment hit, 3-(3-methoxybenzyl)piperidine HCl (fragment 2) exhibits an EED Kd of 32,000 nM and an IC50 of 95,000 nM in a PRC2 functional assay. While this represents a decrease in absolute potency compared to the original HTS hit compound 1 (low micromolar IC50), the fragment serves as the essential starting point for a successful structure-guided optimization campaign that ultimately yielded compounds with submicromolar cellular activity, such as compound 16 (IC50 = 1,300 nM) [1][2]. The key value proposition is not its absolute potency but its combination of a validated binding mode with high ligand efficiency (LE) compared to the initial hit, making it the preferred chemical starting point for EED-targeted lead optimization programs [3].

Epigenetics Fragment-Based Drug Discovery PRC2 Inhibition

Positional Specificity of 3-Methoxy Substitution

The SAR exploration in the original publication explicitly concluded that most changes to the 3-methoxybenzyl moiety were not tolerated for EED binding [1]. This finding directly implies that the 2-methoxybenzyl and 4-methoxybenzyl piperidine positional isomers (CAS 420137-10-6 and 136422-65-6, respectively) are unlikely to serve as effective starting points for this allosteric inhibitor series. The 3-methoxy group is deeply buried in the trimethyllysine pocket, as revealed by the 2.33 Å co-crystal structure (PDB: 5U5K), where it participates in specific hydrophobic and potential hydrogen-bonding interactions that the 2- or 4-methoxy positional isomers cannot recapitulate without inducing a steric clash or losing critical contacts [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Ligand Efficiency Advantage Over HTS Hit

Fragment 2 (3-(3-methoxybenzyl)piperidine) was generated by deconstructing a complex, three-stereocenter HTS hit (compound 1). While the fragment lost more than an order of magnitude in absolute potency, it gained significantly in ligand efficiency (LE), a critical metric for fragment-based drug discovery that measures binding free energy per heavy atom [1]. This improved LE indicates a more productive binding interaction relative to molecular size, making the fragment a superior starting point for structure-guided regrowth compared to the original, larger hit. The Novartis team subsequently used structure-guided optimization to grow this fragment into leads with submicromolar cellular activity (e.g., compound 16, IC50 = 1.3 µM) [2].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Crystallographic Binding Mode in EED Pocket

The compound has a publicly deposited, high-resolution (2.33 Å) co-crystal structure with the EED protein (PDB: 5U5K) [1]. This structure reveals that the tertiary amine of the piperidine ring forms a critical salt bridge with the trimethyllysine recognition pocket, while the 3-methoxybenzyl group occupies a lipophilic sub-pocket [2]. This validated binding mode is essential for structure-based lead optimization and is not available for the 2-methoxy or 4-methoxy positional isomers, nor for most other benzylpiperidine fragments. The structure provides direct experimental evidence for the compound's binding orientation and key interactions, eliminating ambiguity in docking studies or pharmacophore modeling that uncharacterized analogs cannot resolve.

Structural Biology X-ray Crystallography Allosteric Inhibition

Application Scenarios for 3-(3-Methoxybenzyl)piperidine HCl


EED Inhibitor Lead Optimization Starting Point

Research groups pursuing allosteric PRC2 inhibitors can use this compound as a pre-validated fragment hit. Its documented Kd (32 µM), improved ligand efficiency over earlier HTS hits, and public co-crystal structure (PDB: 5U5K) enable immediate structure-based drug design (SBDD) workflows, including fragment growing, merging, or linking strategies, without the need for initial crystallographic fragment screening [1].

Reference Ligand for EED Assays and Crystallography

With its well-characterized binding kinetics (IC50 = 95 µM in PRC2 functional assays) and a proven crystallographic soaking protocol (1-2 mM compound, 24-48 h incubation), the compound serves as a reliable reference ligand for establishing TR-FRET or FP-based EED competition assays or for co-crystallization trials with EED variants [2]. Its use as a control compound is supported by the detailed experimental conditions deposited with PDB 5U5K.

Epigenetic Chemical Probe Pharmacophore Template

The compound embodies a minimal pharmacophore (a basic tertiary amine paired with a 3-methoxybenzyl hydrophobic group) that occupies the trimethyllysine recognition pocket. This validated minimal structure can serve as a core template from which to design new epigenetic probes targeting the EED protein, based on the extensive SAR data indicating that the 3-methoxy group is essential and most modifications on the phenyl ring are poorly tolerated [3].

Differentiated Building Block for CNS Libraries

As a positional isomer with a proven interaction at a specific protein pocket, this compound offers a differentiated building block for constructing fragment libraries targeting CNS or epigenetic targets. Its structural motif (3-substituted piperidine with a meta-methoxybenzyl group) is also a recurrent feature in CNS-active benzylpiperidine derivatives, as seen in programs developing dual SERT/5-HT1A agents [4]. Procuring this specific hydrochloride salt ensures the correct isomer is obtained to meet the desired pharmacological profile.

Technical Documentation Hub

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